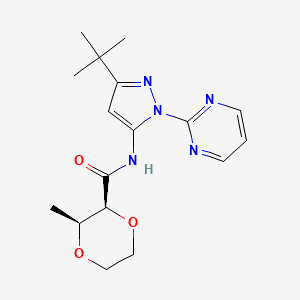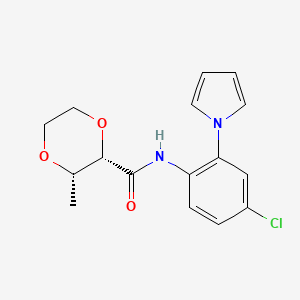![molecular formula C16H19N3O3 B7346338 (3S)-3-ethoxy-N-[2-(1,3-oxazol-2-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7346338.png)
(3S)-3-ethoxy-N-[2-(1,3-oxazol-2-yl)phenyl]pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-ethoxy-N-[2-(1,3-oxazol-2-yl)phenyl]pyrrolidine-1-carboxamide, also known as OE-1052, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. OE-1052 belongs to the class of pyrrolidine carboxamide compounds, which have been found to possess a wide range of biological activities.
Applications De Recherche Scientifique
(3S)-3-ethoxy-N-[2-(1,3-oxazol-2-yl)phenyl]pyrrolidine-1-carboxamide has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been found to exhibit anticancer activity and has the potential to be used as a chemotherapeutic agent.
Mécanisme D'action
The mechanism of action of (3S)-3-ethoxy-N-[2-(1,3-oxazol-2-yl)phenyl]pyrrolidine-1-carboxamide is not fully understood, but it is believed to act through the modulation of various neurotransmitters in the brain, including dopamine, serotonin, and glutamate. It has also been found to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to reduce pain by modulating the activity of pain receptors in the brain. This compound has also been found to improve cognitive function by enhancing memory and learning in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (3S)-3-ethoxy-N-[2-(1,3-oxazol-2-yl)phenyl]pyrrolidine-1-carboxamide is its potential therapeutic applications in the treatment of various diseases. Its diverse range of biological activities also makes it a promising compound for further research. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on (3S)-3-ethoxy-N-[2-(1,3-oxazol-2-yl)phenyl]pyrrolidine-1-carboxamide. One area of interest is its potential use as a chemotherapeutic agent for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in the treatment of neurodegenerative diseases. Finally, more studies are needed to investigate the safety and efficacy of this compound in human clinical trials.
Méthodes De Synthèse
The synthesis of (3S)-3-ethoxy-N-[2-(1,3-oxazol-2-yl)phenyl]pyrrolidine-1-carboxamide involves a multi-step process that starts with the reaction of 2-amino-3-methylbenzoic acid with ethyl acetoacetate in the presence of acetic anhydride. The resulting product is then reacted with 2-bromoacetophenone to form the key intermediate. The final step involves the reaction of the intermediate with (S)-(-)-1-phenylethylamine in the presence of sodium hydride to yield this compound.
Propriétés
IUPAC Name |
(3S)-3-ethoxy-N-[2-(1,3-oxazol-2-yl)phenyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-2-21-12-7-9-19(11-12)16(20)18-14-6-4-3-5-13(14)15-17-8-10-22-15/h3-6,8,10,12H,2,7,9,11H2,1H3,(H,18,20)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLNEIFABUGUAD-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCN(C1)C(=O)NC2=CC=CC=C2C3=NC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1CCN(C1)C(=O)NC2=CC=CC=C2C3=NC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(furan-2-ylmethyl)-2-[[(1R,3R)-3-hydroxy-7-oxaspiro[3.5]nonan-1-yl]amino]acetamide](/img/structure/B7346256.png)
![(3aR,6aS)-N-[1-(4-fluorophenyl)-5-methylpyrazol-4-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide](/img/structure/B7346257.png)

![2-[4-[(2S,3R)-3-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-2-yl]piperidin-1-yl]ethanol](/img/structure/B7346270.png)
![3-[4-[(2S,3R)-3-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-2-yl]piperidin-1-yl]propan-1-ol](/img/structure/B7346276.png)
![(3aS,6aR)-2-methyl-N-[6-(methylcarbamoyl)pyridazin-3-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B7346283.png)

![5-[(3aR,6aR)-2-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7346303.png)
![5-[[(3aR,6aR)-3a-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]methyl]-2-methyl-4H-1,2,4-triazol-3-one](/img/structure/B7346314.png)
![N-cyclopropyl-2-[4-[(2S,3R)-3-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-2-yl]piperidin-1-yl]acetamide](/img/structure/B7346315.png)


![5-[(3aR,6aR)-2-[(5-chlorothiadiazol-4-yl)methyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7346327.png)
![[(2R,3R)-2-(difluoromethyl)-3,4-dihydro-2H-chromen-3-yl]-(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)methanone](/img/structure/B7346355.png)